Lipophilicity Advantage vs 3,4-Dimethyl Isomer
The target 4,8-dimethyl isomer exhibits a computed LogP of 3.513 compared to 3.395 for the 3,4-dimethyl positional isomer, representing a ΔLogP of +0.118 [1]. This difference in lipophilicity is driven by the distinct electronic environment created by methyl substitution at positions 4 and 8 versus 3 and 4 on the chromen-2-one core. The LogD at both pH 5.5 and pH 7.4 is identical to LogP (3.513 for target vs 3.395 for comparator) due to the absence of ionizable groups within the physiological pH range (computed pKa ~16.5 for both compounds) [2]. A 0.12 log unit increase in LogP corresponds to approximately 30% higher predicted membrane partitioning, which can significantly influence cell-based assay outcomes when comparing compounds within the same screening library.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) and distribution coefficient (LogD) |
|---|---|
| Target Compound Data | LogP = 3.513; LogD (pH 5.5) = 3.513; LogD (pH 7.4) = 3.513 |
| Comparator Or Baseline | 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one: LogP = 3.395; LogD (pH 5.5) = 3.395; LogD (pH 7.4) = 3.395 |
| Quantified Difference | ΔLogP = +0.118 (~30% higher predicted membrane partitioning for target) |
| Conditions | JChem computed properties; ChemBase database entries CBID:197344 (target) and CBID:195177 (comparator) |
Why This Matters
Consistent physicochemical profiling across a screening set is critical for SAR interpretation; a 0.12 LogP shift can alter apparent cellular potency independent of target binding, making the 4,8-dimethyl isomer the appropriate choice when membrane permeability is a design parameter.
- [1] ChemBase. CBID:197344 – 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one – Computed LogP/LogD. Accessed 2026. View Source
- [2] ChemBase. CBID:195177 – 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one – Computed LogP/LogD. Accessed 2026. View Source
